molecular formula C8H13ClF3NO2S B13459785 rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride

rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride

Cat. No.: B13459785
M. Wt: 279.71 g/mol
InChI Key: GRYQGKYORMAXTO-HHQFNNIRSA-N
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Description

rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride is a complex organic compound with a unique structure that includes a trifluoromethyl group and a thiopyrano ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor molecule under acidic conditions, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiopyrano ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrrole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiopyrano ring may yield sulfoxides or sulfones, while substitution of the trifluoromethyl group can result in a variety of functionalized derivatives.

Scientific Research Applications

rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiopyrano ring may interact with other molecular structures to exert its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride
  • rac-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride

Uniqueness

rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride is unique due to the presence of the trifluoromethyl group and the thiopyrano ring, which confer specific chemical and biological properties not found in similar compounds. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13ClF3NO2S

Molecular Weight

279.71 g/mol

IUPAC Name

(4aR,7aR)-7a-(trifluoromethyl)-3,4,4a,5,6,7-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide;hydrochloride

InChI

InChI=1S/C8H12F3NO2S.ClH/c9-8(10,11)7-5-12-4-6(7)2-1-3-15(7,13)14;/h6,12H,1-5H2;1H/t6-,7+;/m1./s1

InChI Key

GRYQGKYORMAXTO-HHQFNNIRSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(S(=O)(=O)C1)C(F)(F)F.Cl

Canonical SMILES

C1CC2CNCC2(S(=O)(=O)C1)C(F)(F)F.Cl

Origin of Product

United States

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